tert-Butyl 4-(3-formylphenyl)piperidine-1-carboxylate

medicinal chemistry regioselective synthesis structure-activity relationship (SAR)

SAR campaigns frequently stall due to regiochemical misalignment when formylphenyl building blocks are casually interchanged. CAS 1198285-38-9 eliminates this risk. Its meta-formyl geometry is non-interchangeable with para isomers, ensuring precise spatial orientation in target engagement. - Orthogonal Boc & aldehyde handles enable iterative diversification; deprotection (TFA/DCM) yields 94-98% without aldehyde compromise. - Reductive amination proceeds with 65-85% average isolated yields, accelerating focused library generation. - Supplied at ≥97% purity (HPLC) with full analytical documentation (NMR, LC-MS), suitable for RSM designation.

Molecular Formula C17H23NO3
Molecular Weight 289.375
CAS No. 1198285-38-9
Cat. No. B598014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3-formylphenyl)piperidine-1-carboxylate
CAS1198285-38-9
Molecular FormulaC17H23NO3
Molecular Weight289.375
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=C2)C=O
InChIInChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-9-7-14(8-10-18)15-6-4-5-13(11-15)12-19/h4-6,11-12,14H,7-10H2,1-3H3
InChIKeyQQYNNFALXKPDOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(3-formylphenyl)piperidine-1-carboxylate (CAS 1198285-38-9): Chemical Identity and Baseline Characteristics


tert-Butyl 4-(3-formylphenyl)piperidine-1-carboxylate (CAS 1198285-38-9) is a bifunctional synthetic intermediate belonging to the N-Boc-4-arylpiperidine class . It features a piperidine ring bearing a Boc (tert-butoxycarbonyl) protecting group at the 1-position and a 3-formylphenyl substituent at the 4-position . With a molecular formula of C17H23NO3 and a molecular weight of 289.37 g/mol, the compound possesses both a protected secondary amine (for controlled deprotection and subsequent diversification) and a reactive aromatic aldehyde handle (for reductive amination, Grignard addition, or oxidation), making it a versatile building block for medicinal chemistry and agrochemical discovery programs . Commercially, it is typically offered at ≥97% purity (HPLC) as a white to off-white crystalline solid .

Why Generic Substitution of tert-Butyl 4-(3-formylphenyl)piperidine-1-carboxylate in Synthesis Fails: Regiochemical and Orthogonality Constraints


Within the N-Boc-4-arylpiperidine family, subtle structural variations between close analogs (e.g., 2-formyl vs. 3-formyl vs. 4-formyl positional isomers, or piperidine vs. piperazine core) critically alter the spatial orientation of the aldehyde handle, directly impacting binding geometries in downstream target engagement [1]. The 3-formylphenyl substituent in CAS 1198285-38-9 places the aldehyde in a meta relationship to the piperidine attachment point—a geometry that is non-interchangeable with para-substituted analogs (CAS 732275-93-3) commonly used in linear, rod-like scaffolds . Additionally, the Boc protecting group on the piperidine nitrogen provides orthogonal reactivity: selective acidic deprotection (TFA/DCM) reveals a free secondary amine without affecting the aldehyde [2]. In contrast, N-unprotected or N-alkyl analogs require harsher, less selective conditions for further elaboration. Thus, substitution with a 'similar' building block—differing only in formyl position, N-protection, or core heterocycle—introduces regiochemical misalignment that can derail structure-activity relationship (SAR) campaigns or cause synthetic route failure.

Product-Specific Quantitative Evidence Guide for tert-Butyl 4-(3-formylphenyl)piperidine-1-carboxylate (CAS 1198285-38-9)


Meta-Formyl Regiochemistry: Differential Synthetic Utility vs. Para- and Ortho- Isomers

The 3-formyl (meta) substitution pattern of CAS 1198285-38-9 places the aldehyde electrophile at a 120° angle from the piperidine C–N bond vector, in contrast to the 180° linear geometry of the para isomer (CAS 732275-93-3) or the sterically hindered 60° ortho arrangement . In Pd-catalyzed Suzuki cross-coupling–reduction sequences for α-heteroaryl piperidine synthesis, meta-substituted aryl boronate esters yield product distributions distinct from para-substituted variants, with meta-substituted scaffolds often showing improved selectivity for certain receptor subtypes due to altered dihedral angle preferences [1]. No published direct kinetic comparison exists for this specific compound; however, the differential synthetic outcome of meta vs. para formyl substitution in reductive amination has been documented: meta-substituted benzaldehydes exhibit Hammett σmeta values of +0.35, while para analogs show σpara values of +0.42, resulting in measurably different imine formation rates under identical conditions [2].

medicinal chemistry regioselective synthesis structure-activity relationship (SAR)

Boc-Protected Piperidine: Orthogonal Deprotection vs. N-Unprotected or N-Alkyl Analogs

The Boc group on CAS 1198285-38-9 can be quantitatively removed under mild acidic conditions (TFA/CH2Cl2, RT, 1 h) to liberate the free piperidine in 94–98% yield, a well-established benchmark for N-Boc-piperidine derivatives [1]. In contrast, the corresponding N-benzyl-protected analog would require catalytic hydrogenation (H2, Pd/C), which is incompatible with the aldehyde functionality (competitive reduction to benzyl alcohol). The N-unprotected analog (free secondary amine) cannot be stored for extended periods without aldehyde–amine self-condensation. Commercially, CAS 1198285-38-9 is supplied with ≥97% purity (HPLC) by multiple vendors, with at least one source achieving NLT 98% . The N-unprotected analog (no CAS assigned as a stable, off-the-shelf product) is not available as a characterized, stable reagent from major suppliers, meaning that any synthetic route relying on it faces mandatory in situ preparation with unvalidated purity .

protecting group strategy orthogonal synthesis solid-phase peptide synthesis

Piperidine vs. Piperazine Core: Functional Differentiation in Medicinal Chemistry Scaffolds

CAS 1198285-38-9 contains a piperidine ring (one basic nitrogen), whereas the commonly confused IUPAC synonym '1-Boc-4-(3-formylphenyl)piperazine' (CAS 1257849-25-4) contains a piperazine ring (two nitrogens) . This single-atom difference (C vs. N at position 4 of the saturated ring) has profound pharmacological consequences: piperidine is more lipophilic (calculated logP of CAS 1198285-38-9 ≈ 2.8 vs. ≈ 1.9 for the piperazine analog) and presents a single basic center (calculated pKa ≈ 8.7 for the deprotected piperidine) vs. two basic centers in the piperazine (pKa1 ≈ 8.5, pKa2 ≈ 4.5) . In scaffold-hopping studies, piperidine-to-piperazine replacement alters CNS penetration, hERG binding, and solubility—three critical parameters in lead optimization [1]. Multiple vendor databases erroneously cross-list CAS 1198285-38-9 under the piperazine IUPAC name, creating a procurement hazard: ordering '1-Boc-4-(3-formylphenyl)piperazine' may yield either the piperidine (correct) or piperazine (incorrect) scaffold, differing by cLogP Δ ≈ 0.9 and H-bond acceptor count (3 vs. 4) .

drug design scaffold hopping bioisosterism

Aldehyde Reactivity as a Diversity Handle: Reductive Amination vs. Grignard Addition vs. Oxidation Pathways

The aromatic aldehyde in CAS 1198285-38-9 serves as a single diversification point for at least three well-precedented reaction manifolds: (i) reductive amination with primary or secondary amines to yield N-alkyl or N,N-dialkyl derivatives; (ii) Grignard or organolithium addition to yield secondary alcohols; and (iii) oxidation (KMnO4 or CrO3) to the corresponding benzoic acid [1]. In a prototypical 96-well parallel synthesis format, reductive amination with a set of 12 diverse primary amines (NaBH(OAc)3, DCE, RT, 16 h) typically yields 65–85% isolated product after chromatographic purification for N-Boc-4-arylpiperidine aldehydes [2]. In contrast, the corresponding N-Boc-4-arylpiperidine ketones show substantially lower conversion (<40%) under identical conditions due to steric hindrance [2]. The 3-formylphenyl aldehyde in CAS 1198285-38-9 is expected to exhibit similar or slightly higher reactivity than the 4-formylphenyl analog in reductive amination, based on the Hammett σmeta (+0.35) vs. σpara (+0.42) difference, predicting less iminium ion stabilization and thus faster reduction rates [3].

parallel synthesis library design aldehyde diversification

Best Research and Industrial Application Scenarios for tert-Butyl 4-(3-formylphenyl)piperidine-1-carboxylate (CAS 1198285-38-9)


Medicinal Chemistry: Late-Stage Diversification of Piperidine-Based Lead Series

CAS 1198285-38-9 is optimally deployed as a late-stage diversification building block in piperidine-containing drug discovery programs. The aldehyde handle enables reductive amination with diverse amine fragments to generate focused libraries of N-Boc-4-(3-aminomethylphenyl)piperidine analogs with predicted average isolated yields of 65–85% [1]. Because the Boc group is orthogonal to the aldehyde, chemists can first diversify the aldehyde, then deprotect the piperidine to reveal the secondary amine for a second round of parallel acylation or sulfonylation, enabling efficient two-dimensional library synthesis without intermediate purification challenges.

Agrochemical Discovery: Synthesis of Piperidine-Containing Fungicide or Herbicide Candidates

The 3-formylphenylpiperidine scaffold is structurally related to several agrochemical active ingredients containing 4-arylpiperidine motifs. CAS 1198285-38-9 can be used as a starting material for the synthesis of novel fungicide candidates via aldehyde condensation with hydrazines (yielding hydrazones) or via Knoevenagel condensation with active methylene compounds [2]. The meta-formyl geometry provides distinct three-dimensional presentation of the hydrazone or olefin product compared to para-substituted isomers, which can translate into differential binding to fungal CYP51 or mitochondrial complex II targets.

Chemical Biology: Design of Bifunctional Probe Molecules (Photoaffinity or PROTAC Linkers)

The dual orthogonal functionality of CAS 1198285-38-9—a protected amine and a reactive aldehyde—makes it suitable for constructing heterobifunctional probe molecules. The aldehyde can be used to attach a fluorophore or biotin tag via reductive amination, while the deprotected piperidine can subsequently be coupled to a target-protein ligand via amide bond formation [3]. This sequential, stepwise conjugation strategy avoids the need for complex orthogonal protecting group schemes, reducing the synthetic step count for probe assembly from 5–6 steps to 3–4 steps compared to scaffolds requiring pre-installed orthogonal handles.

Process Chemistry: Kilogram-Scale Intermediate for API Synthesis

CAS 1198285-38-9 is commercially available at ≥97% purity from multiple suppliers with full analytical documentation (MSDS, NMR, HPLC, LC-MS), making it suitable for process research and kilogram-scale campaigns requiring regulatory starting material (RSM) designation . The robust Boc protection strategy (deprotection: TFA/DCM, 94–98% yield) is scalable and well-precedented in pharmaceutical manufacturing. For programs advancing a 4-(3-substituted phenyl)piperidine motif into preclinical development, this compound provides a reliable, quality-controlled entry point that minimizes the burden of in-house synthesis and purity validation.

Quote Request

Request a Quote for tert-Butyl 4-(3-formylphenyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.